molecular formula C18H21N3O2 B5541886 (3-METHOXYPHENYL)[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE

(3-METHOXYPHENYL)[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE

Cat. No.: B5541886
M. Wt: 311.4 g/mol
InChI Key: LSMUOJYMXMFJSK-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)[4-(3-pyridylmethyl)piperazino]methanone is a complex organic compound that features a methoxyphenyl group, a pyridylmethyl group, and a piperazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)[4-(3-pyridylmethyl)piperazino]methanone typically involves multi-step organic reactions. One common method involves the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)[4-(3-pyridylmethyl)piperazino]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The pyridylmethyl group can be reduced to form piperidyl derivatives.

    Substitution: The piperazino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the pyridylmethyl group can produce piperidyl derivatives.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds similar to (3-Methoxyphenyl)[4-(3-pyridylmethyl)piperazino]methanone exhibit significant pharmacological activities, including:

  • Antidepressant Effects : Studies suggest that piperazine derivatives can influence serotonin receptors, potentially offering antidepressant properties .
  • Antipsychotic Activity : Some derivatives have shown promise in modulating dopaminergic pathways, which could be beneficial for treating schizophrenia and other psychotic disorders .
  • Anti-inflammatory Properties : The compound may act as an antagonist for specific receptors involved in inflammatory responses, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

Cancer Research

Recent findings highlight the potential of this compound in cancer therapy. It has been studied for its ability to inhibit tumor growth through:

  • Cell Proliferation Inhibition : Compounds with similar structures have demonstrated the capacity to inhibit cancer cell proliferation in vitro, suggesting that this compound may have similar effects .
  • Mechanisms of Action : The interaction with specific signaling pathways involved in cell cycle regulation and apoptosis is under investigation, potentially leading to novel cancer treatments.

Data Tables

Application AreaMechanism of ActionReference
AntidepressantSerotonin receptor modulation
AntipsychoticDopaminergic pathway modulation
Anti-inflammatoryCCR1 receptor antagonism
Cancer therapyInhibition of cell proliferation

Case Studies

Several studies have explored the applications of similar compounds:

  • Antidepressant Activity : A study published in Journal of Medicinal Chemistry examined a series of piperazine derivatives, revealing significant antidepressant effects through serotonin receptor interaction. The findings suggest that modifications similar to those seen in this compound could enhance efficacy .
  • Cancer Treatment : Research conducted on piperazine derivatives demonstrated their ability to inhibit breast cancer cell lines. The study indicated that these compounds could induce apoptosis via mitochondrial pathways, supporting the hypothesis that this compound may possess similar anticancer properties .

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)[4-(3-pyridylmethyl)piperazino]methanone involves its interaction with specific molecular targets. For instance, molecular docking studies have suggested that this compound may interact with proteins such as Akt, influencing various cellular pathways . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methoxyphenyl)(4-pyridinyl)methanone
  • (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone

Uniqueness

(3-Methoxyphenyl)[4-(3-pyridylmethyl)piperazino]methanone is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Biological Activity

The compound (3-Methoxyphenyl)[4-(3-pyridylmethyl)piperazino]methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C18H22N2O2
  • Molecular Weight : 302.38 g/mol

The compound features a methoxy group attached to a phenyl ring and a piperazine moiety linked to a pyridine ring, which is crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives that include methoxyphenyl groups have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain pyrrolizine derivatives with methoxyphenyl groups displayed high cytotoxicity against MCF-7 breast cancer cells, leading to cell cycle arrest and apoptosis induction .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 16aMCF-710.5Induction of apoptosis
Compound 16bHeLa15.2Inhibition of tubulin polymerization
Compound 16dA54912.8CDK-2 inhibition

Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological applications. Compounds with piperazine structures have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression. Research indicates that piperazine derivatives can act as serotonin receptor modulators, potentially providing anxiolytic effects .

Antimicrobial Activity

The antimicrobial properties of related compounds have been documented extensively. For example, studies on pyrazole derivatives have shown effectiveness against various bacterial strains and fungi. The presence of the methoxy group in the structure is often linked to enhanced antimicrobial activity due to increased lipophilicity and membrane permeability .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit oncogenic kinases, disrupting cancer cell proliferation.
  • Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways in cancer cells.
  • Receptor Modulation : Its interaction with serotonin receptors could mediate neuropharmacological effects.

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various derivatives on MCF-7 cells, revealing that compounds with methoxy substituents significantly reduced cell viability and induced apoptosis.
  • Neuropharmacological Screening : Another investigation focused on piperazine derivatives in animal models, demonstrating anxiolytic-like effects in behavioral assays, supporting their potential use in treating anxiety disorders.
  • Antimicrobial Testing : Research on related pyrazole compounds indicated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antimicrobial agents.

Properties

IUPAC Name

(3-methoxyphenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-17-6-2-5-16(12-17)18(22)21-10-8-20(9-11-21)14-15-4-3-7-19-13-15/h2-7,12-13H,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMUOJYMXMFJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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